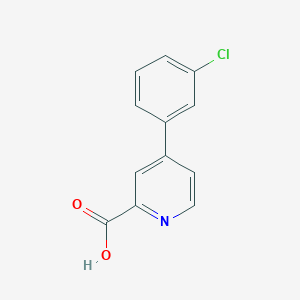

4-(3-Chlorophenyl)picolinic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-3-1-2-8(6-10)9-4-5-14-11(7-9)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTBPBWKZPDXKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Structural Elucidation and Spectroscopic Characterization

Ultraviolet-Visible Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. The absorption of UV or visible light by 4-(3-Chlorophenyl)picolinic acid promotes electrons from lower energy orbitals to higher energy orbitals. The resulting spectrum provides insights into the conjugated π-bonding systems and non-bonding electron systems within the molecule.

Studies on similar aromatic carboxylic acids, such as picolinic acid and benzoic acid derivatives, reveal characteristic absorption bands in the UV region. science-softcon.de For instance, the UV spectrum of salicylic (B10762653) acid, a related monohydroxy benzoic acid, shows absorption maxima that can be influenced by environmental factors or structural modifications. The electronic spectrum of this compound is expected to exhibit π → π* transitions, originating from the phenyl and pyridine (B92270) rings, and potentially n → π* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. The specific wavelengths (λmax) of these absorptions are sensitive to the solvent polarity and pH. Shifting of these absorption peaks to higher or lower wavelengths can indicate alterations in the electronic structure, such as those caused by substituent effects or interactions with other molecules.

Detailed analysis, often supported by theoretical calculations like Density Functional Theory (DFT), can help assign the observed electronic transitions to specific molecular orbitals. researchgate.net While specific experimental λmax values for this compound are not detailed in the provided results, the principles of UV-Vis spectroscopy suggest its spectrum would be a composite of the transitions associated with its chlorophenyl and picolinic acid moieties.

X-ray Crystallography for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) analysis is the gold standard for structural determination. mdpi.com While a specific SCXRD study for this compound itself is not available in the search results, extensive research has been conducted on closely related structures like picolinic acid and other substituted aromatic compounds. mdpi.comresearchgate.net

For example, studies on picolinic acid have identified multiple polymorphic forms, all crystallizing in the monoclinic system but with different space groups such as P2₁/a and C2/c. mdpi.com This highlights the ability of even simple molecules to adopt different packing arrangements. A hypothetical SCXRD study on this compound would yield a set of crystallographic parameters, as shown in the interactive table below, which would precisely define its solid-state structure. The determination of the crystal structure of a new compound, such as a 1,2,3-triazole derivative, by X-ray diffraction confirms its molecular connectivity and provides detailed geometric information. researchgate.net The process involves mounting a suitable single crystal on a diffractometer and collecting diffraction data, which is then used to solve and refine the crystal structure. mdpi.com

Interactive Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₈ClNO₂ |

| Formula Weight | 233.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Note: The values in this table are hypothetical and serve as an example of the data obtained from an SCXRD experiment. Actual values would need to be determined experimentally. |

In the crystalline state of this compound, several key interactions would be expected:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This typically leads to the formation of robust hydrogen-bonded synthons, such as the classic carboxylic acid dimer, or interactions with the pyridine nitrogen atom. These interactions are fundamental in assembling the primary structural motifs. nih.gov

Halogen Bonding: The chlorine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of the pyridine ring or the oxygen of a carboxylate group. rsc.orgnih.gov The directionality and strength of these interactions play a significant role in guiding the crystal packing.

π-π Stacking: The aromatic pyridine and chlorophenyl rings can engage in π-π stacking interactions. The geometry of these interactions (e.g., face-to-face or offset) influences the close packing of the molecules in the crystal lattice.

The interplay of these varied interactions dictates the final three-dimensional supramolecular assembly, influencing the material's physical properties like melting point and solubility. mdpi.com

Surface-Sensitive Spectroscopic Techniques (e.g., XPS for Catalysts)

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition and chemical (oxidative) states of atoms at or near a material's surface, typically within the top 10 nm. mdpi.com This makes it particularly valuable for characterizing heterogeneous catalysts, where the surface is the site of chemical reactions. mdpi.comrsc.org

While no direct XPS studies on this compound were found, the technique's application can be understood from studies on related systems. For instance, in catalysis, 4-picolinic acid has been used as a reactant in palladium-catalyzed cross-coupling reactions. nih.gov If this compound were part of a catalyst system, for example, immobilized on a nanoparticle surface, XPS could provide critical information. rsc.org

An XPS analysis would involve irradiating the sample with X-rays and measuring the kinetic energies of the ejected photoelectrons. mdpi.com The resulting spectrum would show peaks corresponding to the core-level binding energies of the elements present (C, N, O, Cl). High-resolution scans of these peaks could reveal:

The chemical state of the nitrogen and oxygen atoms, distinguishing between the pyridine ring and the carboxylic acid group.

The binding energy of the Cl 2p peak, providing information about the C-Cl bond.

If used in a catalytic system with a metal, XPS could identify the oxidation state of the metal and reveal electronic interactions between the molecule and the catalytic surface. mdpi.commdpi.com

Advanced XPS techniques, such as Angle-Resolved XPS (ARXPS) or depth profiling using ion sputtering, could further provide information on the orientation and distribution of the molecule on a substrate. mdpi.commdpi.com In-situ XPS experiments could even track changes in the chemical state under reaction conditions, offering dynamic insights into catalytic mechanisms. rsc.org

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. These calculations provide a fundamental understanding of a molecule's geometry, stability, and reactivity.

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the ground state geometry. This is achieved by optimizing the molecular structure to find the lowest energy conformation. For picolinic acid derivatives, DFT methods are used to calculate these optimized geometries. researchgate.netnih.gov These calculations are typically verified through analytical second-derivative calculations, which confirm that the structure is a true energy minimum. nih.govchemrxiv.org

Furthermore, these calculations yield theoretical vibrational frequencies. The computed frequencies correspond to the molecule's infrared (IR) spectrum and are crucial for characterizing its chemical bonds and functional groups. nih.gov The introduction of different substituents on the picolinic acid scaffold can induce notable changes in both the molecular structure and its packing in a crystal lattice. researchgate.netnih.gov

The electronic properties of 4-(3-Chlorophenyl)picolinic acid can be described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap: The energy difference between the HOMO and LUMO orbitals is a critical parameter that indicates the molecule's chemical stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the occupied to the unoccupied orbital. nih.govresearchgate.net Conversely, a small energy gap indicates that the molecule is more polarizable and reactive. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are rich or poor in electrons. arxiv.org Red-colored areas indicate negative electrostatic potential, highlighting sites prone to electrophilic attack, while blue areas denote positive potential, indicating nucleophilic-prone sites. This analysis is vital for understanding intermolecular interactions, including how the molecule might interact with a biological receptor. nih.gov

| Computational Parameter | Significance | Typical Influencing Factors |

|---|---|---|

| EHOMO (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Electron-donating/withdrawing groups, molecular conformation. |

| ELUMO (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Electron-donating/withdrawing groups, molecular conformation. |

| Energy Gap (ΔE eV) | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. nih.gov | Aromaticity, conjugation, substituent effects. |

| Chemical Hardness (η) | Resistance to change in electron distribution; related to the energy gap. nih.gov | High values correlate with large energy gaps and greater stability. |

| Chemical Softness (S) | Reciprocal of hardness; indicates how easily the molecule will react. nih.gov | High values correlate with small energy gaps and higher reactivity. |

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) properties. Molecules with significant NLO activity are of interest for applications in optoelectronics and materials science. DFT calculations are a standard method for predicting these properties. The calculation of β involves determining how the molecule's dipole moment changes in the presence of an applied electric field. A large β value indicates a strong NLO response, which is often associated with molecules that have a high degree of charge transfer.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to:

Explore Conformational Flexibility: Analyze the different shapes (conformations) that this compound can adopt in solution. Studies on related picolinic acid derivatives show that small changes in substituents can significantly alter conformational preferences. researchgate.netnih.gov

Study Ligand-Target Interactions: Simulate how the ligand interacts with a protein's binding site, assessing the stability of the binding pose predicted by docking studies. nih.gov MD can reveal key movements and adaptations in both the ligand and the protein that facilitate binding. nih.gov These simulations are crucial for verifying the stability of predicted binding modes and understanding the energetic contributions of various interactions. nih.govnih.gov

A variety of software packages, such as GROMACS, Amber, and NAMD, are used to perform MD simulations, often analyzing the resulting trajectories with tools like MDAnalysis or PyTraj. github.com

Molecular Docking Studies for Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein target. researchgate.net This method involves placing the ligand into the protein's binding site in various conformations and scoring them based on their binding energy, with more negative scores typically indicating higher affinity. nih.govnih.gov

Auxin Receptors: Picolinic acid compounds are recognized as a significant class of synthetic auxin herbicides. nih.gov They exert their biological effect by binding to auxin receptors, such as the auxin-signaling F-box protein 5 (AFB5), rather than the primary auxin receptor TIR1. nih.gov Molecular docking studies on picolinic acid derivatives have shown that they fit within the binding pocket of AFB5. The binding energy of these compounds can be compared to known auxins like picloram (B1677784) to assess their potential activity. For instance, studies on related compounds have demonstrated that specific substitutions can lead to lower binding energies (higher affinity) than the commercial standard. nih.gov

Kinases: Protein kinases are another important class of drug targets, particularly in oncology. nih.gov The 4-anilinoquinazoline (B1210976) class of inhibitors, which share structural similarities with phenyl-substituted heterocycles, are known to bind in the ATP site of kinases like cyclin-dependent kinase 2 (CDK2) and p38 kinase. nih.gov Docking studies of compounds like this compound into kinase active sites would aim to predict its binding mode. Key interactions typically involve hydrogen bonds between the heterocyclic nitrogen atoms and the backbone of the kinase's hinge region. nih.gov The phenyl substituent generally projects into a deeper hydrophobic pocket, and its specific orientation influences binding affinity. nih.gov

| Target Protein | Binding Site | Key Interactions Predicted by Docking | Significance of Binding |

|---|---|---|---|

| Auxin Receptor (AFB5) | Hormone-binding pocket | Hydrogen bonds, hydrophobic interactions with active site residues. nih.gov | Predicts potential as a synthetic auxin herbicide. nih.gov |

| Protein Kinase (e.g., CDK2) | ATP-binding cleft (hinge region) | Hydrogen bonds with backbone NH groups, hydrophobic interactions. nih.gov | Predicts potential as a kinase inhibitor for therapeutic applications. nih.gov |

Prediction of Inhibitory Mechanisms

The prediction of how this compound may inhibit biological targets can be approached using computational methods. These techniques model the interaction between the small molecule and a target protein at an atomic level. By simulating the binding event, researchers can hypothesize the mechanism of inhibition. For instance, molecular docking studies could predict whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor by identifying its preferred binding site on a target enzyme. These in-silico approaches are instrumental in the early stages of drug discovery for prioritizing candidates and guiding experimental studies. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method used to find relationships between the chemical structures of compounds and their biological activities. nih.gov This approach is valuable in predicting the activity of new chemical entities and optimizing lead compounds. jocpr.com

2D and 3D QSAR for Activity Prediction and Design Optimization

Both 2D and 3D QSAR models are employed to predict the biological activity of compounds like this compound and to guide the design of more potent analogs. nih.gov

2D QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as topological indices and physicochemical properties. nih.gov These models are computationally less intensive and are useful for initial screening and identifying key molecular features related to activity. For a series of picolinic acid derivatives, 2D QSAR could reveal the importance of specific substituent patterns for their herbicidal activity. discoveryjournals.org

3D QSAR: These models consider the three-dimensional structure of the molecule. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the molecules to correlate their shape and electrostatic properties with biological activity. nih.gov For this compound, a 3D QSAR model could provide a detailed map of favorable and unfavorable steric and electronic interactions within a receptor binding site, offering precise guidance for structural modifications to enhance activity. researchgate.net

| QSAR Method | Key Characteristics | Application in Drug Design |

| 2D QSAR | Utilizes 2D molecular descriptors (e.g., connectivity indices, atom counts). | Rapid screening of large compound libraries; identification of general structural requirements for activity. jocpr.com |

| 3D QSAR | Employs 3D molecular fields (steric, electrostatic) for correlation with activity. nih.gov | Detailed optimization of lead compounds; provides a visual representation of structure-activity relationships. researchgate.net |

Adaptive QSAR Models in Drug Discovery

The landscape of drug discovery is dynamic, with new data constantly being generated. Adaptive QSAR models are designed to evolve and improve as more experimental data becomes available. nih.gov These models can be retrained with new information, leading to more accurate predictions over time. This iterative process of model building, prediction, experimental validation, and model refinement is crucial for an efficient drug discovery pipeline. For a compound class including this compound, an adaptive QSAR approach would allow for the continuous optimization of predictive models as more analogs are synthesized and tested, thereby accelerating the identification of candidates with improved properties.

Solvent Effects and Noncovalent Interactions in Solution and Solid States

The behavior and properties of this compound are significantly influenced by its environment, particularly the solvent and its interactions in the solid state.

Solvation Models (e.g., SCRF/PCM)

Solvation models are computational methods used to study the effect of a solvent on the properties of a molecule. The Self-Consistent Reaction Field (SCRF) method, particularly the Polarizable Continuum Model (PCM), is a widely used approach. ruc.dkgaussian.com In this model, the solute molecule is placed in a cavity within a continuous medium representing the solvent. gaussian.com This allows for the calculation of properties such as solvation free energy and the effect of the solvent on the molecular geometry and electronic structure. For this compound, PCM calculations could be used to predict its solubility in different solvents and to understand how the solvent influences its conformational preferences and reactivity.

Analysis of Hydrogen Bonding and Pi-Stacking Interactions

Noncovalent interactions, such as hydrogen bonds and π-stacking, play a critical role in determining the structure and properties of molecules in both solution and the solid state. nih.gov

Hydrogen Bonding: The picolinic acid moiety of this compound contains both hydrogen bond donors (the carboxylic acid proton) and acceptors (the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen). These groups can form intermolecular hydrogen bonds, leading to the formation of dimers or extended networks in the solid state. nih.gov In solution, these groups can form hydrogen bonds with solvent molecules.

Pi-Stacking: The phenyl and pyridine rings of the molecule are aromatic and can participate in π-stacking interactions. arxiv.org These interactions, where the π-orbitals of adjacent aromatic rings overlap, contribute to the stability of the crystal lattice and can also influence molecular aggregation in solution. nih.gov The presence of the chlorine atom on the phenyl ring can modulate the strength of these π-stacking interactions through its effect on the ring's electron density.

The interplay of hydrogen bonding and π-stacking interactions is crucial for the supramolecular assembly of molecules like this compound. nih.govarxiv.org Computational analysis can provide detailed insights into the geometry and energetics of these interactions. rsc.org

| Interaction Type | Description | Potential Role for this compound |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Formation of dimers and extended structures in the solid state; interaction with solvent molecules. nih.gov |

| Pi-Stacking | A noncovalent interaction between aromatic rings. | Stabilization of crystal packing; potential for self-assembly in solution. arxiv.org |

Structure Activity Relationship Sar Investigations for Biological Applications

Impact of Chlorophenyl Substitution Pattern on Biological Efficacy

The position of the chlorine atom on the phenyl ring of 4-phenylpicolinic acid is a critical determinant of its biological efficacy. While direct comparative studies on the 2-, 3-, and 4-chloro isomers of 4-phenylpicolinic acid are not extensively detailed in publicly available literature, SAR studies on related structures, such as 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids with herbicidal activity, offer valuable insights.

| Compound | Substitution Position | Observed Trend in Related Scaffolds |

|---|---|---|

| 4-(2-Chlorophenyl)picolinic acid | ortho | Potential for steric hindrance affecting binding. |

| 4-(3-Chlorophenyl)picolinic acid | meta | Unique electronic effects influencing target interaction. |

| 4-(4-Chlorophenyl)picolinic acid | para | Direct electronic influence on the phenyl ring's interaction. |

Influence of Picolinic Acid Core Modifications on Activity Profiles

Modifications to the picolinic acid core of this compound present another avenue for modulating its biological activity. The carboxylic acid group at the 2-position and the nitrogen atom within the pyridine (B92270) ring are key pharmacophoric features that can be altered to fine-tune the molecule's properties.

Esterification or amidation of the carboxylic acid group, for example, can significantly impact the compound's solubility, membrane permeability, and metabolic stability. In a study focused on novel picolinic acid derivatives with anticancer activity, various modifications to the picolinic acid backbone were explored. pensoft.net These changes, including the introduction of different amide functionalities, led to a range of cytotoxic activities against cancer cell lines. pensoft.net Such modifications can alter the molecule's ability to form hydrogen bonds and interact with its biological target.

Furthermore, substitutions on the pyridine ring of the picolinic acid core can also influence the activity profile. The introduction of additional substituents can alter the electronic properties of the ring system and introduce new points of interaction with a target protein.

Strategic Incorporation of Bioisosteres and Functional Groups

Bioisosteric replacement is a powerful strategy in drug discovery to optimize molecular properties. drughunter.comprismbiolab.comnih.gov This involves substituting a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters.

For this compound, the carboxylic acid group is a prime candidate for bioisosteric replacement. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and sulfonamides. nih.gov These replacements can alter the acidity (pKa) of the molecule, which in turn affects its ionization state at physiological pH and its ability to cross cell membranes. For instance, replacing a carboxylic acid with a tetrazole ring can sometimes lead to improved metabolic stability and oral bioavailability. drughunter.com

The chlorophenyl moiety can also be a target for bioisosteric replacement. Replacing the chlorine atom with other functional groups of similar size and electronic properties, or even replacing the entire phenyl ring with other aromatic or heteroaromatic systems, can lead to new activity profiles. The goal of such modifications is often to enhance target binding, improve selectivity, or mitigate potential toxicity issues.

| Original Functional Group | Potential Bioisostere | Potential Impact |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole | Improved metabolic stability, altered acidity. drughunter.comnih.gov |

| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Altered metal chelation properties, potential for different target interactions. nih.gov |

| Carboxylic Acid (-COOH) | Sulfonamide (-SO2NHR) | Modified acidity and hydrogen bonding capacity. nih.gov |

| Chlorine (-Cl) | Trifluoromethyl (-CF3) | Increased lipophilicity, altered electronic properties. cambridgemedchemconsulting.com |

| Phenyl Ring | Thiophene Ring | Modified aromaticity and potential for new interactions. cambridgemedchemconsulting.com |

Comparative SAR Analysis with Other Halogenated Picolinic Acid Derivatives

A comparative analysis of the structure-activity relationships of this compound with other halogenated analogs (e.g., containing fluorine, bromine, or iodine) is crucial for understanding the role of the halogen substituent. The nature of the halogen atom—its size, electronegativity, and ability to form halogen bonds—can significantly influence the compound's interaction with its biological target.

The general trend observed in many SAR studies is that the optimal halogen and its position are highly dependent on the specific biological target and the binding pocket's characteristics. A larger halogen like bromine or iodine might provide stronger halogen bonding interactions in some cases, while a smaller and more electronegative fluorine atom might be preferred in others. The 3-chloro substitution in this compound represents a balance of steric and electronic properties that may be optimal for specific biological applications.

Molecular Mechanism of Action in Biological Systems

Interaction with Enzyme Targets

While specific research on 4-(3-Chlorophenyl)picolinic acid's interaction with the enzymes Metallo-β-Lactamases and N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD) is not prominently featured in available literature, the broader chemical class of picolinic acids provides insights into potential modulatory effects.

There is no direct evidence in the reviewed scientific literature to suggest that this compound is an inhibitor of Metallo-β-Lactamases or NAPE-PLD. The inhibitors identified for these enzymes typically belong to different chemical classes. For instance, NAPE-PLD, a zinc metalloenzyme, is inhibited by compounds such as quinazoline (B50416) sulfonamide derivatives and symmetrically substituted dichlorophenes. nih.govnih.gov Similarly, inhibitors developed for metallo-β-lactamases often feature different structural scaffolds, such as dipicolinic acid derivatives.

The parent compound, picolinic acid, is a known bidentate chelating agent for divalent and trivalent metal ions, including zinc (II). wikipedia.orgnih.gov This inherent ability to bind metal ions is a key characteristic of the picolinic acid structure. Enzymes that rely on metal cofactors for their catalytic activity, such as zinc metalloenzymes, are potential targets for modulation by such compounds. Picolinic acid has been specifically noted for its ability to bind to zinc finger proteins (ZFPs), changing their structure and disrupting zinc binding, which in turn inhibits their function. drugbank.com Given that NAPE-PLD is a zinc-dependent metallohydrolase, it is plausible that picolinic acid derivatives could exert modulatory effects on its activity, although this has not been empirically demonstrated for this compound.

Engagement with Receptor Proteins

The most well-documented molecular mechanism for picolinic acid-based compounds is their engagement with the auxin signaling pathway in plants. They function as potent synthetic auxins, initiating a cascade of events by binding to specific hormone receptors. nih.gov

This compound, as a synthetic auxin, directly targets the auxin receptor complex. This complex consists of an F-box protein and a co-receptor from the Aux/IAA family of transcriptional repressors. oup.comnih.gov The primary receptor proteins are from the Transport Inhibitor Response 1/Auxin-Signaling F-box (TIR1/AFB) family. nih.govnih.gov In the presence of an auxin, the hormone acts as a "molecular glue," binding directly within a pocket on the TIR1/AFB protein and stabilizing the interaction between the receptor and an Aux/IAA repressor protein. nih.govnih.gov

Studies have shown that different classes of synthetic auxins exhibit preferential binding to specific members of the TIR1/AFB receptor family. Notably, picolinate (B1231196) herbicides, the class to which this compound belongs, demonstrate a higher affinity for the AFB5 receptor. nih.govnih.govnih.gov This selective binding initiates the downstream signaling cascade.

| Key Proteins in the Auxin Receptor Complex | Function |

| TIR1/AFB Family Proteins | F-box proteins that function as the primary auxin receptors. nih.gov |

| Aux/IAA Proteins | Transcriptional repressors that act as co-receptors with TIR1/AFB proteins. nih.gov |

| SCF Complex (Skp1, Cullin, F-box) | A multi-protein E3 ubiquitin ligase complex that binds the F-box protein. oup.com |

| Auxin Response Factors (ARFs) | Transcription factors that are inhibited by Aux/IAA proteins in the absence of auxin. nih.gov |

This table summarizes the primary protein components involved in the initial perception and signaling of auxin and synthetic auxins like this compound.

The binding of this compound to the TIR1/AFB receptor directly modulates the primary auxin signaling pathway. This engagement recruits the target Aux/IAA repressor protein to the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. oup.comnih.gov This event tags the Aux/IAA protein for destruction by the 26S proteasome.

The degradation of Aux/IAA repressors is the critical step in pathway modulation. In their normal state, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. nih.gov The herbicide-induced destruction of the Aux/IAA repressors lifts this inhibition, "releasing" the ARFs to activate a massive and uncontrolled wave of gene transcription. oup.comscielo.br This aberrant gene expression leads to a severe physiological imbalance, including the overproduction of other plant hormones like ethylene (B1197577) and abscisic acid, ultimately causing unregulated cell division, growth, and plant death. nih.govucanr.edu

Interactions with Nucleic Acids (e.g., DNA)

Based on the available scientific literature, there is no evidence of direct molecular interaction between this compound and nucleic acids like DNA. While the herbicidal effects of synthetic auxins ultimately result in the disruption of many cellular processes, including nucleic acid metabolism, this is understood to be a downstream consequence of the primary, receptor-mediated mechanism of action, not a direct binding event. ucanr.edu The primary molecular target is firmly established as the TIR1/AFB auxin receptor complex. nih.govnih.gov

Cellular Pathway Modulation in vitro

The study of picolinic acid and its derivatives in vitro has revealed significant interactions with various cellular pathways critical to cancer progression. These compounds demonstrate the ability to influence cell survival, induce programmed cell death, and potentially interfere with processes like angiogenesis and cellular metabolism. The following sections detail the observed effects of picolinic acid analogues on specific cellular mechanisms.

Effects on Cell Proliferation and Viability in Cancer Cell Lines

Picolinic acid and its derivatives have demonstrated notable anti-proliferative and cytotoxic effects against various cancer cell lines. The activity often exhibits a degree of specificity for cancer cells over non-transformed cell lines.

For instance, fusaric acid (5-butylpicolinic acid) shows potent anti-proliferative activity. When applied to normal human fibroblasts (WI-38), it reversibly halts cell proliferation, causing cells to enter a quiescent G1/G0 state without immediate cell death. nih.gov In stark contrast, it induces widespread cell death in human colon adenocarcinoma (LoVo) cells within 30 hours. nih.gov The human mammary adenocarcinoma cell line MDA-MB-468 has been identified as particularly sensitive to the cytotoxic effects of fusaric acid, which is a potent inhibitor of DNA synthesis in these cells. nih.gov

More complex derivatives also show promise. A study on thirteen novel picolinic acid derivatives identified one, N'-(4-chlorophenyl)picolinohydrazonoyl cyanide (referred to as Compound 5), with selective cytotoxicity against A549 human lung cancer cells (IC50 = 99.93 µM), while showing no significant toxicity to MCF-7 breast cancer cells or non-cancerous cell lines. pensoft.netresearchgate.net This highlights the potential for targeted activity based on the specific chemical structure of the derivative. Similarly, treatment with nicotinic acid and picolinic acid has been shown to suppress melanoma cell proliferation and viability in a dose-dependent manner. nih.gov

| Compound | Cell Line | Effect | Concentration / IC50 | Source |

|---|---|---|---|---|

| Fusaric Acid (5-butylpicolinic acid) | LoVo (Colon Adenocarcinoma) | ~80% cell death | 500 µM (after 30h) | nih.gov |

| Fusaric Acid (5-butylpicolinic acid) | WI-38 (Normal Fibroblasts) | Reversible cell cycle arrest (G1/G0) | 500 µM | nih.gov |

| N'-(4-chlorophenyl)picolinohydrazonoyl cyanide (Compound 5) | A549 (Lung Cancer) | Cytotoxic | 99.93 µM | pensoft.netresearchgate.net |

| N'-(4-chlorophenyl)picolinohydrazonoyl cyanide (Compound 5) | MCF-7 (Breast Cancer) | No significant cytotoxicity | Up to 50 µg/mL | pensoft.netresearchgate.net |

| Picolinic Acid | Melanoma Cell Lines | Suppressed proliferation and viability | Dose-dependent | nih.gov |

Induction of Apoptosis (e.g., via Caspase Pathways, ER Stress)

A key mechanism underlying the anticancer activity of picolinic acid derivatives is the induction of apoptosis, or programmed cell death. Research indicates that this can be triggered through pathways involving endoplasmic reticulum (ER) stress and the activation of specific caspase enzymes.

A novel picolinic acid derivative, Compound 5, was found to mediate its cytotoxic effect on A549 lung cancer cells by inducing apoptosis. pensoft.netresearchgate.net This was confirmed by the observation of fragmented nuclei. pensoft.netresearchgate.net Mechanistic studies revealed that this compound triggers the ER stress-mediated apoptosis pathway. pensoft.netresearchgate.net This process is dependent on the activation of caspases, which are the executioner proteins of apoptosis. Specifically, treatment with Compound 5 led to the activation of caspase-3, caspase-4, and caspase-9. pensoft.netresearchgate.net

Interestingly, the apoptotic induction by this derivative did not involve the release of cytochrome c from the mitochondria, which is a hallmark of the intrinsic apoptosis pathway. pensoft.netresearchgate.net Instead, it promoted a greater release of the second mitochondria-derived activator of caspase/direct inhibitor of apoptosis-binding protein with low isoelectric point (smac/DIABLO) into the cytosol. pensoft.netresearchgate.net The release of smac/DIABLO helps to inactivate proteins that inhibit apoptosis, thereby promoting cell death. pensoft.net This suggests a specific, mitochondria-independent but ER-stress-dependent mechanism of action. In other contexts, imiquimod-induced apoptosis in melanocytes was associated with the expression of caspase-3 and the apoptosis-regulating protein Bcl-2. nih.gov

Influence on Cell Motility and Morphology

The ability of cancer cells to change shape and move is fundamental to tumor invasion and metastasis. Some evidence suggests that picolinic acid can influence these characteristics. In murine fibrosarcoma (MC57) and macrophage (RAW) cell lines, treatment with picolinic acid at concentrations of 1-6 mM produced distinct morphological changes, inducing a more flattened appearance. nih.gov

While direct studies on cancer cell migration are limited, research on related tryptophan metabolites provides some insight. Kynurenic acid, another metabolite of the kynurenine (B1673888) pathway, has been shown to decrease the migration of malignant glioma cells. nih.gov Furthermore, picolinic acid has demonstrated an ability to affect cell movement in non-mammalian systems, completely inhibiting the motility of trypomastigote forms of bat trypanosomes after 24 hours of exposure. researchgate.net These findings suggest that picolinic acid and its derivatives may have the potential to interfere with the cellular machinery responsible for cell shape and motility.

Analysis of Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and survival. Inhibiting this process is a key strategy in cancer therapy. Picolinic acid derivatives have been explored as potential angiogenesis inhibitors, primarily by targeting key signaling molecules like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govscispace.com

VEGFR-2 is a receptor tyrosine kinase that plays a central role in mediating the angiogenic functions of VEGF. nih.govscispace.com Its over-activation is linked with poor prognosis and metastasis in many solid tumors. nih.govscispace.com Consequently, designing molecules that block VEGFR-2 signaling is a compelling approach for developing cancer therapies. nih.govresearchgate.net A series of novel picolinamide-based derivatives were synthesized and evaluated as potential VEGFR-2 inhibitors, with some compounds showing effective antiproliferative activity, suggesting they could function as promising agents against angiogenesis. nih.govscispace.com

Metabolic Pathway Interrogation (e.g., Glucose Tracing)

Altering cellular metabolism is a hallmark of cancer. While direct interrogation of how this compound affects cancer cell metabolism is not documented, studies on related compounds provide preliminary insights.

Picolinic acid itself is a metabolite of the L-tryptophan metabolism via the kynurenine pathway. researchgate.netasm.org This pathway is crucial as it can lead to the production of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a vital molecule for cellular energy and signaling. nih.govresearchgate.net The dysregulation of this pathway is often observed in cancer.

In a study investigating dual-stage inhibitors for Toxoplasma gondii, a picolinic acid derivative (Compound 23) was analyzed using isotopically labeled glucose tracing. acs.orgnih.gov This advanced technique allows researchers to follow the fate of glucose molecules within the cell. The results revealed that this particular derivative does not function by inhibiting hexokinase, the first enzyme in the glycolytic pathway. acs.orgnih.gov This finding, though in a non-cancer context, demonstrates the use of metabolic tracing to elucidate the mechanism of picolinic acid derivatives, ruling out a common target in glucose metabolism.

Furthermore, the metabolism of picolinic acid itself has been studied in microorganisms, where it is typically hydroxylated to form 6-hydroxypicolinic acid as the first step in its degradation pathway. asm.orgcardiff.ac.ukmdpi.com

Applications As Chemical Probes and Lead Compounds in Drug Discovery

Development of Novel Antitumor Agents

The picolinic acid scaffold is a subject of considerable interest in the pursuit of new anticancer therapies. pensoft.net Research has shown that picolinic acid itself can inhibit the growth of solid tumors in animal models, a phenomenon partly attributed to its ability to chelate iron and selectively induce growth arrest in transformed cells. google.comnih.gov This fundamental activity has spurred the development of more complex derivatives.

Scientists have synthesized and evaluated numerous picolinic acid derivatives for their antitumor effects. pensoft.net For instance, rhenium(I) tricarbonyl complexes incorporating picolinic acid and its fluorinated analogs have been synthesized and screened for cytotoxicity against cervical (HeLa) and lung (A549) cancer cell lines. nih.gov In other work, a novel picolinic acid derivative, N-(4-fluorophenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine, demonstrated selective anticancer activity against A549 lung cancer cells by inducing apoptosis through endoplasmic reticulum stress. pensoft.net A patent has also been filed for the use of picolinic acid and its derivatives, such as fusaric acid, in cancer treatment, highlighting their potential as biological response modifiers that can enhance the production of natural killer T-cells. google.com While the broader class of picolinic acid derivatives shows promise, specific research focusing on the direct antitumor activity of 4-(3-Chlorophenyl)picolinic acid is not extensively detailed in the reviewed scientific literature.

Identification of Antiparasitic Compounds

The exploration of picolinic acid derivatives extends to the field of infectious diseases. The development of anti-parasitic agents derived from picolinic acid is an active area of research, aiming to leverage this scaffold to generate new therapeutic options. dp.la While not strictly antiparasitic, related studies have demonstrated the antimicrobial potential of picolinic acid. It has been shown to exert activity against the Mycobacterium avium complex (MAC), both in extracellular and intracellular environments. nih.gov This effect is potentiated when used in combination with other antimycobacterial drugs, suggesting its utility as an adjunct in chemotherapy. nih.gov The mechanism appears to be linked to its role as a metal ion chelator. nih.gov However, detailed studies and specific findings regarding the antiparasitic properties of this compound itself are not widely available in the current body of literature.

Exploration as Herbicidal Agents

The most established application of the picolinic acid scaffold is in agrochemicals, where its derivatives form a major class of synthetic auxin herbicides. nih.govnih.gov These compounds mimic the natural plant hormone auxin, but unlike their natural counterpart, they are not easily metabolized by the plant. purdue.edu This leads to an overload of the hormonal signaling pathway, causing uncontrolled and disorganized growth that ultimately results in the death of the target weed. purdue.edu The molecular site of action for picolinic acid herbicides is the auxin-signaling F-box protein 5 (AFB5). nih.govnih.gov

Several highly successful commercial herbicides are based on this structure, including picloram (B1677784), clopyralid, and aminopyralid (B1667105). nih.govmdpi.com More recent innovations, driven by the need to manage herbicide resistance, have led to the development of 6-aryl-2-picolinates like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. nih.govnih.govresearchgate.net This demonstrates that substitution at the 6-position with an aryl group—the class to which this compound belongs—is a highly effective strategy for creating potent herbicides. nih.gov

Research into novel picolinic acid herbicides is vibrant. In one study, a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids were synthesized. Several of these compounds displayed exceptional herbicidal activity.

Table 1: Herbicidal Activity of Picolinic Acid Derivatives This table presents research findings on the efficacy of novel picolinic acid derivatives against various plant species, as detailed in scientific studies. The data showcases the potential of these compounds as next-generation herbicides.

| Compound ID | Target Species | Metric | Finding | Source |

|---|---|---|---|---|

| V-7 | Arabidopsis thaliana | IC₅₀ Value | 45 times lower (more potent) than the commercial herbicide halauxifen-methyl. | nih.govresearchgate.net |

| V-8 | Broadleaf Weeds | Post-emergence Activity | Exhibited better herbicidal activity than picloram at a dosage of 300 g/ha. | nih.govnih.gov |

| S202 | Arabidopsis thaliana | Root Growth Inhibition | Showed 78.4% inhibition at 0.5 µmol/L, compared to 33.8% for florpyrauxifen. | bohrium.com |

| Various | Brassica napus (BN) | Root Growth Inhibition | 28 different compounds demonstrated over 80% inhibition at a concentration of 250 µM. | bohrium.com |

| Various | Amaranthus retroflexus (AL) | Post-emergence Activity | 10 different compounds achieved 100% inhibition of growth. | bohrium.com |

Design and Synthesis of Compound Libraries based on Privileged Picolinic Acid Scaffolds

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. mdpi.comresearchgate.net These structures, such as quinoline (B57606) and isoxazoline, serve as valuable starting points for the design of new drugs and agrochemicals. researchgate.net The picolinic acid core has proven to be such a scaffold, particularly in the discovery of herbicides. mdpi.com

Researchers utilize this scaffold to create large "compound libraries" for high-throughput screening. This is accomplished by systematically modifying the core structure with a variety of different chemical groups. For example, extensive libraries of 6-aryl-2-picolinic acids have been synthesized by replacing the chlorine atom at the 6-position of older herbicides like picloram with diverse aryl and heteroaryl groups. nih.govmdpi.comnih.gov Studies have reported the synthesis of libraries containing dozens of novel compounds, such as 33 different 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids and 41 different 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. nih.govbohrium.com This strategy of scaffold-based library design allows for the efficient exploration of chemical space to identify new molecules with high potency and desired properties. nih.gov

Strategies for Structural Optimization and Lead Development

Once a "hit" or "lead compound" is identified from a screening library, it undergoes structural optimization to enhance its desired properties. This process involves iterative chemical modifications to improve efficacy, selectivity, and pharmacokinetic characteristics while minimizing undesirable effects. researchgate.net

The history of picolinic acid herbicides provides a clear illustration of this process. The initial lead, picloram, was optimized to create aminopyralid, which has a more favorable application rate. nih.gov A major leap forward came from the strategy of replacing the 6-position chlorine atom with an aryl group, leading to the highly active 6-aryl-picolinates like halauxifen-methyl. nih.gov

Modern lead development is further guided by computational tools. Techniques such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are employed to rationalize experimental results and predict the activity of new designs. nih.gov For instance, molecular docking studies have been used to understand how newly synthesized picolinic acid derivatives bind to the target AFB5 protein, allowing researchers to design modifications that enhance this interaction and, consequently, the herbicidal potency. nih.govnih.gov This synergy of synthetic chemistry and computational analysis accelerates the development of optimized lead compounds. nih.gov

Future Research Directions and Unexplored Avenues

Integration of Advanced Omics Technologies for Mechanism Elucidation

A fundamental future direction lies in the use of advanced "omics" technologies to thoroughly understand the mechanism of action of 4-(3-Chlorophenyl)picolinic acid. These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound within a biological system.

Transcriptomics: RNA-sequencing (RNA-Seq) could be employed to analyze the complete set of RNA transcripts in cells or tissues exposed to the compound. This would reveal which genes are up- or down-regulated, providing clues about the cellular pathways being perturbed.

Proteomics: Techniques such as mass spectrometry-based proteomics can identify and quantify the abundance of thousands of proteins. This approach can pinpoint specific protein targets that directly bind to the compound or whose expression levels change in response to it. This is critical for validating targets identified through other means and discovering novel interactions.

Metabolomics: By analyzing the global profile of metabolites, researchers can understand the downstream functional consequences of the compound's activity. This can reveal disruptions in metabolic pathways and identify biomarkers associated with the compound's efficacy or potential off-target effects.

By integrating data from these omics layers, a comprehensive picture of the compound's biological impact can be constructed, moving beyond a single-target hypothesis to a network-level understanding of its mechanism.

Novel Synthetic Methodologies for Enhanced Structural Diversity

The generation of a diverse library of analogs based on the this compound scaffold is essential for exploring structure-activity relationships (SAR) and optimizing its properties. Future research will likely focus on adopting and developing novel, efficient, and versatile synthetic strategies.

Recent advances in the synthesis of picolinic acid derivatives showcase several promising approaches. rsc.orgresearchgate.net The use of novel nanoporous heterogeneous catalysts, such as metal-organic frameworks (MOFs), has been shown to facilitate multi-component reactions at ambient temperatures, offering an efficient route to picolinate (B1231196) derivatives. rsc.org Microwave-assisted synthesis represents another powerful tool, often reducing reaction times and improving yields for N-alkylation pathways in related heterocyclic compounds. nih.gov

Future synthetic efforts could focus on:

Combinatorial Chemistry: Applying high-throughput parallel synthesis to rapidly generate a large number of analogs by systematically modifying the substituents on both the pyridine (B92270) and phenyl rings.

Late-Stage Functionalization: Developing methods to introduce chemical modifications at a late stage in the synthesis, allowing for the diversification of complex core structures without needing to restart the entire synthetic sequence.

Eco-Friendly Synthesis: Expanding on methods that use greener solvents and catalysts, such as the solvent-free, microwave-assisted reductive alkylation used for related arylpiperazine compounds, to create more sustainable synthetic protocols. nih.gov

Table 1: Potential Synthetic Strategies for Diversification

| Synthetic Methodology | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| MOF-Catalyzed Multicomponent Reactions | Utilizes metal-organic frameworks as efficient, reusable catalysts to construct complex molecules from simple starting materials in a single step. | Rapidly synthesize a library of picolinate esters by varying the aldehyde and other components in the reaction. | rsc.orgresearchgate.net |

| Microwave-Assisted Synthesis | Employs microwave irradiation to dramatically accelerate chemical reactions, often leading to higher yields and cleaner products. | Efficiently perform cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to attach different aryl or alkyl groups to the picolinic acid core. | nih.gov |

| Suzuki Coupling Reactions | A versatile palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds, widely used to create biaryl compounds. | Replace the chloro-substituent on the phenyl ring with a wide variety of other functional groups to finely tune electronic and steric properties. | researchgate.net |

Computational Design of Next-Generation Analogues

In silico methods are indispensable in modern drug and agrochemical discovery for rationally designing next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. For this compound, a computational approach can guide synthetic efforts, saving time and resources.

A typical workflow would involve:

Homology Modeling: If the primary biological target is known or can be inferred, but its 3D structure is not experimentally determined, a homology model can be built based on related protein structures.

Molecular Docking: The parent compound and its virtual analogs can be docked into the binding site of the target protein. nih.govnih.gov This predicts the binding conformation and affinity, helping to prioritize compounds that are likely to be active. nih.gov For example, docking studies on similar picolinic acid herbicides have been used to understand interactions with the auxin-signaling F-box protein (AFB5). nih.gov

Quantitative Structure-Activity Relationship (QSAR): By building a mathematical model that relates the chemical structures of existing analogs to their biological activity, 3D-QSAR models can predict the activity of newly designed compounds before they are synthesized. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the stability of the compound-protein complex over time, providing deeper insights into the binding interactions and the dynamic behavior of the system.

Expanding the Scope of Biological Targets and Therapeutic Areas

While the initial interest in a picolinic acid derivative might be for a specific application, its core structure may allow for activity against a range of biological targets. The picolinic acid scaffold is a "privileged structure" known to interact with diverse protein classes. Future research should explore this versatility.

Investigations into various picolinic acid derivatives have revealed a wide array of biological activities:

Herbicidal Activity: Many picolinic acid derivatives function as synthetic auxin herbicides, targeting plant F-box proteins involved in hormone perception. nih.govnih.gov

Anticancer Activity: Certain quinazoline-based carboxylic acids, which share structural motifs, have been designed as selective inhibitors of Aurora A kinase, a protein involved in cell cycle regulation, making them potential anticancer agents. nih.govresearchgate.net

Antidepressant Activity: Trazodone analogues containing a chlorophenyl group have been identified as ligands for serotonin (B10506) receptors (5-HT1A/5-HT7), suggesting applications in treating depression. nih.gov

Antiviral Activity: Picolinic acid itself is known to interfere with viral replication by chelating zinc and disrupting the function of zinc-finger proteins essential for some viruses. drugbank.com

This breadth of activity suggests that analogs of this compound could be screened against a wide panel of targets, potentially uncovering new therapeutic or agrochemical uses in oncology, neurology, infectious disease, and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-Chlorophenyl)picolinic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a derivative with a phosphonomethyl group (4-(3-Chlorophenyl)-6-(phosphonomethyl)picolinic acid) was synthesized by refluxing 3,6-dichloropicolinoyl chloride with substituted anilines in toluene, achieving a 90% yield . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of reactants), solvent choice (toluene for reflux), and reaction time (1 hour). Post-reaction purification via filtration and ethanol washing ensures high purity.

Q. What spectroscopic methods are most effective for characterizing this compound and its derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. NMR (400 MHz, DMSO-d6) resolves aromatic protons (δ 7.95–7.35 ppm) and phosphonomethyl groups (δ 3.34 ppm), while NMR confirms carbonyl (δ 166.6 ppm) and aromatic carbons . Mass spectrometry (ESI-MS) validates molecular weight (e.g., observed m/z 325.97 vs. calculated 326.00 for [M−H]) . X-ray crystallography can resolve structural ambiguities, as seen in related picolinamide derivatives .

Q. How can researchers screen the biological activity of this compound against metallo-β-lactamases (MBLs)?

- Methodological Answer : Use enzyme inhibition assays under standardized conditions (e.g., 25°C, pH 7.4). Measure IC values via spectrophotometric monitoring of nitrocefin hydrolysis by MBLs. Derivatives like 4-(3-Chlorophenyl)-6-(phosphonomethyl)picolinic acid show inhibitory potential, with activity dependent on substituent positioning . Include positive controls (e.g., EDTA) and validate results with kinetic studies (e.g., Lineweaver-Burk plots).

Advanced Research Questions

Q. How does the position of chlorine substitution on the phenyl ring influence the inhibitory activity of picolinic acid derivatives against MBLs?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that meta-chlorine substitution (3-chlorophenyl) enhances steric interactions with MBL active sites compared to ortho-substituted analogs. For example, 4-(3-Chlorophenyl)-6-(phosphonomethyl)picolinic acid (18l) exhibits stronger inhibition than its 2-chlorophenyl counterpart (18m) due to optimized halogen bonding with Zn ions in MBLs . Computational docking (e.g., AutoDock Vina) can model these interactions.

Q. What advanced crystallographic techniques are used to resolve structural ambiguities in halogenated picolinic acid derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with refinement software (e.g., SHELXL) determines bond lengths and angles. For example, C=O bond lengths (1.200 Å) and hydrogen-bonding networks (N–H⋯N, C–H⋯O) in 3,6-dichloro-N-(4-fluorophenyl)picolinamide were resolved via SCXRD . Synchrotron radiation improves resolution for heavy atoms (Cl, F).

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme sources, buffer conditions). Standardize protocols using recombinantly expressed MBLs and control for metal ion concentrations (Zn, Ca). Re-evaluate compound purity via HPLC (>98%) and confirm solubility in assay buffers (e.g., DMSO ≤1% v/v) . Meta-analyses of IC values across studies can identify outliers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.